An In-Depth Technical Guide to Di-p-tolylmethane: Core Properties and Scientific Applications
An In-Depth Technical Guide to Di-p-tolylmethane: Core Properties and Scientific Applications
Introduction
Di-p-tolylmethane, systematically named 1-methyl-4-(4-methylbenzyl)benzene, is an aromatic hydrocarbon characterized by two toluene rings linked by a methylene bridge.[1][2] This diarylmethane scaffold is a fundamental structure in organic chemistry and serves as a crucial building block in various scientific and industrial applications. While its primary use has been as a high-temperature heat carrier and in the synthesis of materials for organic light-emitting diodes (OLEDs), the diarylmethane core is increasingly recognized as a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and analytical methodologies for di-p-tolylmethane, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical and chemical characteristics of di-p-tolylmethane are foundational to its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₆ | [1][2][4] |
| Molecular Weight | 196.29 g/mol | [1][2][4] |
| CAS Number | 4957-14-6 | [1][4] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [5] |
| Melting Point | 29 °C | [6] |
| Boiling Point | 294-296 °C at 760 mmHg | [6] |
| Density | 0.98 g/cm³ | [6] |
| Solubility | Soluble in ethanol and ether; insoluble in water. | [6] |
| LogP (Octanol/Water Partition Coefficient) | 4.85 | [1] |
Synthesis of Di-p-tolylmethane
The most common and industrially significant method for the synthesis of di-p-tolylmethane is the Friedel-Crafts alkylation of toluene. This reaction can be achieved using various alkylating agents, with formaldehyde in the presence of a strong acid catalyst being a prevalent method.
Conceptual Workflow for Friedel-Crafts Synthesis
Caption: Friedel-Crafts synthesis of di-p-tolylmethane.
Experimental Protocol: Friedel-Crafts Synthesis
This protocol is a representative example and should be optimized for specific laboratory conditions and scales.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Charge the flask with an excess of toluene and begin stirring. Cool the flask in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred toluene. Maintain the temperature below 10 °C during the addition.
-
Formaldehyde Addition: Add formalin (37% aqueous formaldehyde) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the excess toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure di-p-tolylmethane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of di-p-tolylmethane is expected to show three distinct signals:
-
A singlet for the two equivalent methyl groups (CH₃) around δ 2.3 ppm.
-
A singlet for the methylene bridge protons (CH₂) around δ 3.9 ppm.
-
A set of signals in the aromatic region (δ 7.0-7.2 ppm), which will appear as two doublets due to the para-substitution pattern on the benzene rings (an AA'BB' system).
-
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the unique carbon environments:
-
A peak for the methyl carbons (~21 ppm).
-
A peak for the methylene bridge carbon (~41 ppm).
-
Four peaks for the aromatic carbons, including the two quaternary carbons and the two types of protonated aromatic carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum of di-p-tolylmethane will exhibit characteristic absorption bands:
-
~3020-3080 cm⁻¹: C-H stretching of the aromatic rings.
-
~2850-2960 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1610, 1515, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~810 cm⁻¹: A strong out-of-plane C-H bending vibration, characteristic of para-disubstituted benzene rings.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, di-p-tolylmethane will show a prominent molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern is dominated by the formation of the stable tropylium ion and related structures. Key fragments include:
-
m/z = 181: Loss of a methyl group ([M-CH₃]⁺).
-
m/z = 105: The tolylmethyl cation ([C₈H₉]⁺).
-
m/z = 91: The tropylium ion ([C₇H₇]⁺), which is often the base peak.
Chemical Reactivity
The reactivity of di-p-tolylmethane is dictated by its two main structural features: the electron-rich aromatic rings and the benzylic methylene bridge.
Electrophilic Aromatic Substitution
The methyl groups on the toluene rings are activating and ortho, para-directing. Since the para positions are already substituted, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation will predominantly occur at the ortho positions relative to the methyl groups (and meta to the methylene bridge).[7][8][9] The steric hindrance from the methylene bridge may influence the regioselectivity between the two available ortho positions.
Oxidation of the Methylene Bridge
The benzylic protons of the methylene bridge are susceptible to oxidation.[10][11] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can oxidize the methylene group to a carbonyl group, yielding 4,4'-dimethylbenzophenone. This transformation is a valuable synthetic route to this important ketone.
Caption: Oxidation of di-p-tolylmethane.
Relevance in Drug Discovery and Development
While di-p-tolylmethane itself is not a therapeutic agent, the diarylmethane scaffold is a privileged structure in medicinal chemistry.[1][12] Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The diarylmethane core provides a versatile framework that allows for the spatial orientation of various functional groups, enabling interaction with diverse biological targets.
For drug development professionals, di-p-tolylmethane and its derivatives can serve as:
-
Starting materials for the synthesis of more complex molecules.
-
Scaffolds for the design of new bioactive compounds.
-
Molecular probes to study biological systems.
Recent studies have explored novel diarylmethane derivatives for targeting colorectal cancer, highlighting the ongoing interest in this structural motif.[1][12]
Analytical Methodologies
Gas Chromatography (GC)
A robust method for the quantitative analysis of di-p-tolylmethane can be developed using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Illustrative GC-FID Protocol:
-
Instrumentation: A GC system equipped with an FID, a split/splitless injector, and an appropriate capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).
-
Sample Preparation: Prepare a stock solution of di-p-tolylmethane in a suitable solvent such as dichloromethane or hexane. Create a series of calibration standards by serial dilution.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of the analyte.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and quantify the amount of di-p-tolylmethane by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC)
For non-volatile derivatives or for analysis in complex matrices, a reversed-phase HPLC method with UV detection is suitable.
Illustrative HPLC-UV Protocol:
-
Instrumentation: An HPLC system with a UV detector, a pump, an autosampler, and a C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often in an isocratic elution mode (e.g., 80:20 acetonitrile:water).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 220 nm or 254 nm, where the aromatic rings exhibit strong absorbance.
-
Injection Volume: 10-20 µL
-
-
Analysis: Prepare calibration standards and sample solutions in the mobile phase. Generate a calibration curve from the standards and quantify the analyte in the sample based on its peak area.
Safety and Toxicology
Di-p-tolylmethane is classified as hazardous. It is harmful if swallowed and fatal if inhaled.[1][13] It may also cause long-lasting harmful effects to aquatic life.[1]
-
Acute Oral Toxicity (Rat): LD50 = 1700 mg/kg[1]
-
Acute Inhalation Toxicity (Rat): LC50 = 180 mg/m³ (2 h exposure)[1]
Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety glasses, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[13]
Conclusion
Di-p-tolylmethane is a molecule of significant interest due to its fundamental chemical properties and its role as a precursor and structural motif in materials science and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and scientists working in these fields. This guide has provided a comprehensive overview of these core aspects, offering a foundation for the safe and effective use of di-p-tolylmethane in research and development.
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